
3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexyl-2-(1,1-dioxo-1λ~6~,4-thiazinan-4-yl)propanoic acid (CTPA) is a cyclic carboxylic acid that has been investigated for its potential biochemical and physiological effects, with a particular focus on its applications in scientific research. CTPA has been studied for its ability to act as a biochemical reagent, as well as its potential use in laboratory experiments.
科学研究应用
3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid has been studied for its potential use as a biochemical reagent in scientific research. Specifically, it has been studied for its ability to act as a substrate for the enzyme cyclohexyl carboxyl esterase, which is involved in the metabolism of xenobiotics. Additionally, 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid has been studied for its potential use in laboratory experiments, such as those involving the synthesis of polymers and the study of enzyme kinetics.
作用机制
3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid is believed to act as a substrate for cyclohexyl carboxyl esterase, which is involved in the metabolism of xenobiotics. The enzyme catalyzes the hydrolysis of 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid, resulting in the release of cyclohexanol and propanoic acid. The cyclohexanol is then further metabolized by other enzymes, while the propanoic acid is excreted from the body.
Biochemical and Physiological Effects
3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its ability to act as a substrate for cyclohexyl carboxyl esterase, resulting in the metabolism of xenobiotics. Additionally, 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid has been studied for its potential role in the synthesis of polymers and for its potential use in laboratory experiments.
实验室实验的优点和局限性
3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid has several advantages for use in laboratory experiments. Specifically, it is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid is relatively inexpensive and non-toxic. However, there are also several limitations to its use in laboratory experiments. For example, 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid is not very soluble in organic solvents, which can limit its use in some types of experiments. Additionally, 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid has a relatively short half-life, which can limit its usefulness in long-term experiments.
未来方向
There are several potential future directions for the study of 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid. For example, further research could be conducted to investigate its potential use in the synthesis of polymers. Additionally, further research could be conducted to investigate its potential use in the study of enzyme kinetics and its potential biochemical and physiological effects. Additionally, further research could be conducted to investigate the mechanism of action of cyclohexyl carboxyl esterase and its role in the metabolism of xenobiotics. Finally, further research could be conducted to investigate the potential advantages and limitations of 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid for use in laboratory experiments.
合成方法
3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid can be synthesized using a two-step process. The first step involves the reaction of cyclohexanone and ethyl bromoacetate in the presence of sodium hydroxide to form a cyclohexyl ester. The second step involves the reaction of the cyclohexyl ester with thiourea in the presence of sodium hydroxide to form 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid.
属性
IUPAC Name |
3-cyclohexyl-2-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4S/c15-13(16)12(10-11-4-2-1-3-5-11)14-6-8-19(17,18)9-7-14/h11-12H,1-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCAQTYMNXCILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
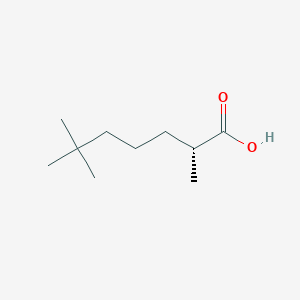
![2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide](/img/structure/B2461445.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2461446.png)
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2461448.png)
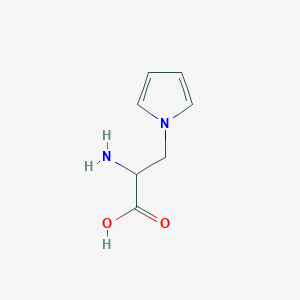
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2461452.png)
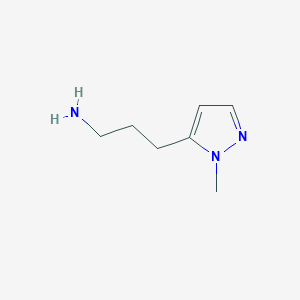
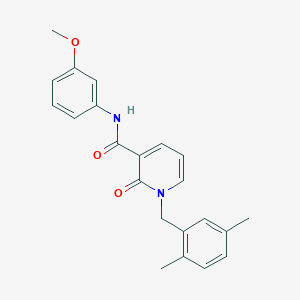
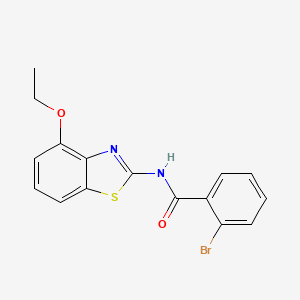
![[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2461458.png)
![(2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide](/img/structure/B2461459.png)
